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Introduction

Butter, a dairy product derived from milk fat, possesses a complex and unique fatty acid (FA)

profile. This composition is a critical determinant of its nutritional value, physical properties (like

texture and melting point), and sensory characteristics. The analysis of fatty acids in butter is
essential for quality control, nutritional labeling, and detecting potential adulteration.[1] Butter
is particularly distinguished by its content of short-chain fatty acids (SCFAs), such as butyric

acid (C4:0), which is a key indicator of genuine milk fat.[2][3] Gas chromatography (GC),

particularly with a flame ionization detector (GC-FID), is the gold standard for the quantitative

analysis of fatty acids. The technique requires the conversion of non-volatile fatty acids into

volatile fatty acid methyl esters (FAMEs) prior to analysis.[4][5]

This application note provides a detailed protocol for the extraction of fat from butter, the

subsequent preparation of FAMEs, and their analysis using GC-FID.

Principle of Analysis

The fundamental principle involves a two-step process:

Derivatization: Triglycerides, the main form of fat in butter, are first saponified (hydrolyzed)

to release free fatty acids. These fatty acids are then esterified to form FAMEs. This chemical

modification increases their volatility and thermal stability, making them suitable for GC

analysis.[4][6]
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Chromatographic Separation: The prepared FAME sample is injected into the gas

chromatograph. An inert carrier gas transports the vaporized FAMEs through a capillary

column.[5] The separation of individual FAMEs is achieved based on their boiling points and

polarity, which dictates their interaction with the column's stationary phase.[5] As each FAME

exits the column, it is detected by the Flame Ionization Detector (FID), generating a signal

proportional to its concentration. Peaks are identified by comparing their retention times to

those of known standards.[5]

Experimental Protocols
Fat Extraction from Butter (Folch Method)
This protocol describes the extraction of lipids from the butter sample using a chloroform-

methanol solvent system.[7][8][9]

Materials:

Butter sample

Chloroform

Methanol

0.9% NaCl solution

Anhydrous Sodium Sulfate

Homogenizer

Centrifuge

Rotary evaporator

Procedure:

Weigh approximately 1-2 g of the homogenized butter sample into a glass centrifuge tube.

Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For 1 g of sample, use 20

mL of the solvent mixture.
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Homogenize the mixture for 2-3 minutes to ensure thorough lipid extraction.

Add a 0.25 volume of 0.9% NaCl solution to the homogenate (e.g., 5 mL for a 20 mL solvent

mixture).

Vortex the mixture vigorously for 1 minute and then centrifuge at 2,000 rpm for 10 minutes to

facilitate phase separation.

Two distinct layers will form. Carefully collect the lower chloroform layer, which contains the

lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

Dry the collected lipid extract by passing it through a small column of anhydrous sodium

sulfate to remove any residual water.

Evaporate the solvent (chloroform) using a rotary evaporator at 40°C to obtain the pure

butter fat.

Store the extracted fat at -20°C until derivatization.

Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol uses a widely accepted method involving saponification followed by esterification

with boron trifluoride (BF3)-methanol.[4][10]

Materials:

Extracted butter fat

Toluene

0.5 M Methanolic Sodium Hydroxide (NaOH)

14% Boron Trifluoride-Methanol (BF3-Methanol) reagent

Saturated NaCl solution

Heptane or Hexane

Screw-capped glass tubes with PTFE liners
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Heating block or water bath

Procedure:

Weigh approximately 25-50 mg of the extracted butter fat into a screw-capped glass tube.

Add 2 mL of toluene to dissolve the fat.

Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 5-10

minutes in a heating block. This step saponifies the triglycerides.

Cool the tube to room temperature.

Add 2 mL of 14% BF3-methanol reagent. Cap the tube tightly and heat again at 100°C for 5

minutes. This step methylates the free fatty acids to form FAMEs.[10]

Cool the tube to room temperature.

Add 2 mL of heptane (or hexane) and 2 mL of saturated NaCl solution.

Vortex vigorously for 1 minute and then allow the layers to separate.

Carefully transfer the upper organic layer (containing the FAMEs) to a 2 mL GC vial.

The FAME sample is now ready for GC analysis.

Gas Chromatography (GC-FID) Analysis
The following are typical instrument conditions for the analysis of butter FAMEs. Parameters

may need to be optimized based on the specific instrument and column used.

Instrumentation and Conditions:
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Parameter Setting

GC System
Gas Chromatograph with Flame
Ionization Detector (FID)

Column

HP-88 or SP-2330 Fused Silica Capillary

Column (e.g., 100 m x 0.25 mm ID, 0.20 µm film

thickness)[2][11]

Carrier Gas
Helium or Hydrogen, constant flow mode (e.g.,

1-2 mL/min)[2][11]

Injection Mode Split (e.g., 50:1 or 100:1 ratio)[8][11]

Injection Volume 1 µL[2]

Injector Temp. 250°C[11]

Oven Program

- Initial Temperature: 120°C, hold for 1 min -

Ramp 1: 10°C/min to 175°C, hold for 10 min -

Ramp 2: 5°C/min to 210°C, hold for 5 min -

Ramp 3: 5°C/min to 230°C, hold for 5 min[11]

Detector Flame Ionization Detector (FID)

Detector Temp. 260 - 280°C[2][11]

| Detector Gas Flows | - Hydrogen: 40 mL/min - Air: 450 mL/min - Makeup (He): 30 mL/min[11]

|

Peak Identification and Quantification:

FAMEs are identified by comparing their retention times with those of a certified FAME

reference standard mixture (e.g., 37-component FAME mix).

Quantification is typically performed using the area normalization method, where the area of

each peak is expressed as a percentage of the total area of all fatty acid peaks. For more

precise quantification, an internal standard (e.g., C13:0 or C19:0) can be added to the

sample before methylation.[12]
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Data Presentation
The fatty acid composition of butter can vary based on factors like the cow's diet and the

season of production.[13] The table below summarizes the typical range for major fatty acids

found in butter, expressed as a percentage of total fatty acids.

Table 1: Typical Fatty Acid Composition of Butter (% of Total Fatty Acids)

Fatty Acid Abbreviation Typical Range (%)

Saturated Fatty Acids (SFA)

Butyric Acid C4:0 2.5 - 4.2

Caproic Acid C6:0 2.0 - 2.5

Caprylic Acid C8:0 1.2 - 1.5

Capric Acid C10:0 2.5 - 3.0

Lauric Acid C12:0 2.5 - 3.8

Myristic Acid C14:0 9.7 - 11.9[13]

Palmitic Acid C16:0 25.7 - 34.6[13]

Stearic Acid C18:0 9.0 - 12.0

Monounsaturated Fatty Acids

(MUFA)

Oleic Acid C18:1 n-9 18.3 - 23.1[13]

Vaccenic Acid C18:1 n-7 (trans) 0.8 - 3.8[13]

Polyunsaturated Fatty Acids

(PUFA)

Linoleic Acid C18:2 n-6 1.0 - 1.5[13]

α-Linolenic Acid C18:3 n-3 0.1 - 1.0[13]

| Conjugated Linoleic Acid | CLA (c9, t11) | 0.3 - 1.0 |
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Note: Data compiled from multiple sources for representative values.[12][13][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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